molecular formula C12H18ClNO B7947910 (S)-2-(4-methoxyphenyl)piperidine HCl

(S)-2-(4-methoxyphenyl)piperidine HCl

Cat. No.: B7947910
M. Wt: 227.73 g/mol
InChI Key: HHKSIGUAVGMWRO-YDALLXLXSA-N
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Description

(S)-2-(4-Methoxyphenyl)piperidine HCl is a chiral piperidine derivative characterized by a methoxy-substituted phenyl group at the 2-position of the piperidine ring.

Properties

IUPAC Name

(2S)-2-(4-methoxyphenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKSIGUAVGMWRO-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-methoxyphenyl)piperidine HCl typically involves the alkylation of 4-(4-methoxyphenyl)piperidine with appropriate alkylating agents. One common method includes the reaction of 4-(4-methoxyphenyl)piperidine with 4-phenylbutyl tosylate, followed by the cleavage of the methyl ether group using boron tribromide (BBr3) to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-methoxyphenyl)piperidine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-2-(4-methoxyphenyl)piperidine HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(4-methoxyphenyl)piperidine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between (S)-2-(4-methoxyphenyl)piperidine HCl and related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Pharmacological Notes References
This compound C₁₂H₁₆NOCl 241.72 (calculated) 4-methoxyphenyl, piperidine Not reported Stereospecific activity inferred (S-configuration) N/A
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy, piperidine Not reported Limited safety data; acute toxicity unspecified
4-Methoxy-PCP C₁₈H₂₆NO 279.41 (calculated) 4-methoxyphenyl, cyclohexyl Not reported Synthetic cannabinoid receptor modulator
2-Amino-4-(2-Cl-5-(4-X-Ph)Py)Py* C₁₈H₁₄ClN₃ (X = Cl example) ~466–545 Chloro, substituted phenyl 268–287 High thermal stability; no bioactivity reported
[2-(4-Methoxyphenyl)-isoquinolin] C₂₀H₁₃N₂O₃ Not reported 4-methoxyphenyl, isoquinoline Not reported Reactivity with malononitrile under piperidine catalysis

Key Comparisons:

  • Structural Differences :
    • 4-(Diphenylmethoxy)piperidine HCl features a bulkier diphenylmethoxy group, reducing solubility compared to the smaller methoxyphenyl group in the target compound .
    • 4-Methoxy-PCP replaces the piperidine ring with a cyclohexyl group, enhancing rigidity and likely altering receptor binding profiles .
  • Physicochemical Properties: Halogenated analogs (e.g., 2-Amino-4-(2-Cl-5-(4-X-Ph)Py)Py) exhibit higher melting points (268–287°C) due to stronger intermolecular forces (halogen bonding, molecular weight) . The methoxy group in this compound likely increases lipophilicity (logP) compared to hydroxylated analogs (e.g., 4-(4-Hydroxy-phenyl)-piperidinol) .
  • Reactivity and Synthesis: Compounds with 4-methoxyphenyl groups (e.g., [2-(4-Methoxyphenyl)-isoquinolin]) undergo condensations with activated methylenes, but reaction conditions (e.g., microwave vs. reflux) affect yields .
  • Pharmacological and Safety Data :

    • 4-Methoxy-PCP is classified as a synthetic drug, highlighting the pharmacological relevance of aryl-piperidine scaffolds . In contrast, safety data for this compound remain unreported in the provided evidence.
    • 4-(Diphenylmethoxy)piperidine HCl lacks detailed ecotoxicological or chronic toxicity data, underscoring regulatory gaps for piperidine derivatives .

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